molecular formula C₂₄H₂₅NO₄ B1153779 3-Keto-2-ene Donepezil

3-Keto-2-ene Donepezil

Cat. No.: B1153779
M. Wt: 391.46
Attention: For research use only. Not for human or veterinary use.
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Description

3-Keto-2-ene Donepezil is characterized as a chemical impurity related to the pharmaceutical substance Donepezil, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease . This compound serves as a critical Reference Standard for researchers focused on analytical method development, validation, and quality control during the commercial production and regulatory submission of Donepezil-based medications, such as in Abbreviated New Drug Applications (ANDA) . The primary research value of this compound lies in its use to ensure the consistency, safety, and efficacy of drug formulations by providing a well-characterized benchmark for identifying and quantifying this specific impurity . By studying such impurities, researchers can gain insights into the stability profile of the active pharmaceutical ingredient and its potential degradation pathways, which is an essential component of comprehensive pharmaceutical analysis and compliance with stringent regulatory guidelines . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₄H₂₅NO₄

Molecular Weight

391.46

Synonyms

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Keto-2-ene Donepezil (B133215)

The conventional synthesis of 3-Keto-2-ene Donepezil and structurally similar unsaturated precursors of Donepezil is well-established in chemical literature. These routes typically involve the condensation of two primary molecular fragments. nih.govfrontiersin.org

The synthesis originates from two key precursor molecules. The first is an indanone moiety, and the second is a substituted piperidine (B6355638) fragment. For the specific synthesis of this compound, the required starting materials are 5,6-dimethoxy-1,3-indandione and 1-benzylpiperidine-4-carboxaldehyde. nih.gov The synthesis of the latter, N-benzylpiperidine carboxaldehyde, can be achieved through a multi-step process involving the N-benzylation of ethyl 4-piperidinecarboxylate, followed by reduction of the ester to an alcohol and subsequent oxidation to the final aldehyde. nih.gov

Precursor NameChemical StructureRole in Synthesis
5,6-dimethoxy-1,3-indandioneIndanone MoietyProvides the core bicyclic ketone structure
1-benzylpiperidine-4-carboxaldehydePiperidine MoietyProvides the substituted piperidine side chain

The core chemical transformation in the synthesis of this compound is a base-catalyzed aldol (B89426) condensation reaction. nih.govfrontiersin.orgnih.gov This process involves the following mechanistic steps:

Enolate Formation : A base, such as sodium hydroxide or potassium carbonate, abstracts an acidic α-proton from the 5,6-dimethoxy-1,3-indandione at the C-2 position, which is activated by two adjacent carbonyl groups, forming a nucleophilic enolate ion.

Nucleophilic Attack : The enolate ion then performs a nucleophilic attack on the electrophilic carbonyl carbon of 1-benzylpiperidine-4-carboxaldehyde. This step forms a tetrahedral alkoxide intermediate, known as an aldol adduct.

Dehydration : The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat. This elimination step is highly favored as it results in the formation of a conjugated system, creating the C=C double bond (the "2-ene" feature) between the indanone ring and the piperidine moiety. nih.gov

This sequence of aldol condensation followed by dehydration is a classic method for forming α,β-unsaturated ketones and is the foundational reaction for producing this class of Donepezil precursors. nih.govfrontiersin.org

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally conscious chemical manufacturing, advanced and sustainable methods for synthesizing Donepezil precursors, including this compound, have been developed. nih.govd-nb.info

Eco-friendly synthetic pathways aim to improve yields, enhance reaction rates, and minimize waste generation by employing alternative energy sources and greener solvents. nih.govmdpi.com A key goal is to replace hazardous reagents and solvents with more benign alternatives. For instance, efforts have been made to substitute solvents like DMF with greener options such as acetone or ethyl acetate, although challenges in achieving comparable results persist in some specific demethylation steps. nih.gov The overarching strategy involves designing atom-economical reactions where the majority of atoms from the reactants are incorporated into the final product, with water often being the sole byproduct. d-nb.info

To enhance the sustainability of the synthesis, modern techniques focusing on catalysis and energy efficiency have been successfully applied. These methods offer cleaner reaction profiles and often lead to higher yields in shorter reaction times.

Ultrasound-Assisted Reactions : Ultrasound has been utilized as an alternative energy source to drive the aldol condensation. This technique can improve reaction rates and yields. nih.gov

Recyclable Heterogeneous Catalysts : Instead of using homogeneous base catalysts like sodium hydroxide, which can be difficult to remove from the reaction mixture, solid-supported, recyclable catalysts have been employed. An example is the use of a commercial basic resin, Amberlyst A-26, which facilitates a regioselective aldol condensation and can be easily recovered and reused. nih.gov

Sequential-Flow Synthesis : A continuous-flow process has been developed for the synthesis of Donepezil, which involves the catalytic aldol condensation as a key step. d-nb.info This approach utilizes heterogeneous catalysts packed in columns, allowing for a continuous process that minimizes waste and simplifies purification compared to traditional batch methods. d-nb.info

MethodDescriptionAdvantages
Ultrasound-Assisted SynthesisUse of ultrasonic waves as an energy source for the condensation reaction.Improved reaction rates and yields. nih.gov
Heterogeneous CatalysisEmployment of a solid, recyclable basic resin (e.g., Amberlyst A-26) as the catalyst.Ease of catalyst separation and recycling, cleaner reaction profile. nih.gov
Sequential-Flow SynthesisContinuous reaction process using packed-bed reactors with heterogeneous catalysts.Reduced waste, cost-effective, suitable for large-scale production. d-nb.info

Derivatization and Analog Synthesis of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives and analogs. These structural modifications are explored to investigate structure-activity relationships and develop new chemical entities.

The core structure can be modified at several positions:

The Indanone Ring : Substituents on the aromatic portion of the indanone ring can be altered.

The Piperidine Ring : The nitrogen of the piperidine ring is a common site for modification.

The Benzyl (B1604629) Group : The benzyl moiety attached to the piperidine nitrogen can be replaced with other substituted or unsubstituted aryl or alkyl groups.

One approach involves synthesizing a series of indanonylidenyl precursors by reacting various substituted indanones with different N-substituted piperidine-4-carboxaldehydes. nih.gov For example, analogs have been created where the N-benzyl group is replaced with moieties like N-(3-methoxybenzyl) or N-(benzo[d] nih.govacs.orgdioxol-5-ylmethyl). nih.gov

Another derivatization strategy involves further chemical transformations of the unsaturated precursor. For instance, the synthesis of propargylamino-Donepezil involves using an unsaturated intermediate, tert-Butyl N-[(2E)-2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxy-3-oxo-indan-1-yl]carbamate, which is subsequently reduced. nih.gov Palladium-catalyzed reactions have also been used to directly modify the Donepezil structure, such as the α-arylation of the ketone, demonstrating a powerful tool for late-stage derivatization. acs.org

Derivative ClassSynthetic StrategyExample Modification
Indanone Ring AnalogsAldol condensation with variously substituted indanones.Use of different methoxy-substituted indanones. nih.gov
N-Substituted Piperidine AnalogsAlkylation of piperidine precursors with different benzyl bromides.Replacement of N-benzyl with N-(3-methoxybenzyl). nih.gov
Hybrid MoleculesCombining the Donepezil precursor scaffold with other pharmacophores.Synthesis of hybrids with baicalein or coumarin structures. frontiersin.orgmdpi.com
Functionalized Indanone AnalogsIntroduction of new functional groups onto the indanone ring of the precursor.Synthesis of carbamate-functionalized precursors for further reaction. nih.gov

Strategies for Structural Modifications and Hybrid Molecule Generation

The core structure of donepezil, characterized by an N-benzylpiperidine moiety linked to a dimethoxyindanone ring system, has served as a versatile scaffold for extensive structural modifications. Researchers have explored a multitude of strategies to synthesize novel derivatives and hybrid molecules with the aim of enhancing therapeutic efficacy and targeting multiple pathological factors associated with neurodegenerative diseases. These strategies can be broadly categorized into modifications of the N-benzylpiperidine ring, alterations of the indanone nucleus, and the generation of hybrid molecules through conjugation with other pharmacologically active moieties.

One prevalent strategy involves the substitution of the benzyl group on the piperidine ring with various aromatic and heterocyclic rings. Modifications have included the introduction of different substituents on the phenyl ring, as well as its replacement with bioisosteric groups. The rationale behind these alterations is to modulate the lipophilicity, electronic properties, and steric bulk of this region of the molecule, thereby influencing its interaction with the catalytic anionic site (CAS) of acetylcholinesterase (AChE).

Another key approach focuses on the modification or replacement of the indanone moiety. This part of the molecule is known to interact with the peripheral anionic site (PAS) of AChE. Strategies have included the introduction of various substituents onto the indanone ring and its replacement with other heterocyclic systems such as indole, phthalimide, and pyridine. tandfonline.comthieme-connect.com These changes are intended to optimize interactions with the PAS and to introduce additional pharmacological activities.

The generation of hybrid molecules represents a sophisticated strategy aimed at creating single chemical entities that can interact with multiple biological targets. This has been achieved by linking the donepezil scaffold, or fragments thereof, to other molecules with known therapeutic properties. For instance, hybrid molecules have been synthesized by combining donepezil with natural compounds like curcumin (B1669340) and ferulic acid, which possess antioxidant and anti-inflammatory properties. tandfonline.comusp.br Other examples include the creation of hybrids with tacrine, another cholinesterase inhibitor, to achieve dual binding site inhibition. tandfonline.com The design of these hybrids often involves a linker of appropriate length and flexibility to allow the individual pharmacophores to interact optimally with their respective targets.

The following table summarizes various strategies for structural modifications and hybrid molecule generation based on the donepezil scaffold.

Modification Strategy Modified Moiety Examples of New Groups/Molecules Reference
Substitution of Benzyl GroupN-BenzylpiperidinePyridine, Quinoline, Hydroxyquinoline tandfonline.com
Replacement of Indanone RingIndanoneIndole, Phthalimide, Pyridine tandfonline.comthieme-connect.com
Hybrid Molecule GenerationEntire ScaffoldCurcumin, Ferulic Acid, Tacrine tandfonline.comusp.br
Linker ModificationLinker between moietiesAlkyl chains of varying lengths tandfonline.com

Impact of Structural Alterations on Molecular Conformation and Reactivity

The reactivity of these modified molecules, in the context of their biological function, is also significantly affected by structural changes. For example, the introduction of electron-withdrawing groups on the phenyl ring of phthalimide derivatives was found to increase their AChE inhibitory activity, suggesting an alteration in the electronic properties of the molecule that enhances its reactivity with the enzyme's active site. tandfonline.com The creation of hybrid molecules can introduce new reactive centers, leading to additional biological activities. For instance, donepezil-ferulic acid hybrids exhibit antioxidant properties, a reactivity not prominent in the parent donepezil molecule. usp.br

The following table presents selected examples of structurally modified donepezil analogs and the observed impact on their biological activity, which serves as an indicator of altered molecular conformation and reactivity.

Compound/Modification Target Enzyme/Process Observed Impact Reference
Phthalimide derivative with ortho-chloro substituentAcetylcholinesterase (AChE)Increased inhibitory activity (IC50 of 0.91 µM) tandfonline.com
5,6-dimethoxy indanone-piperazine derivativesAcetylcholinesterase (AChE) and Aβ aggregationExcellent AChE inhibition (IC50 values of 0.034 and 0.025 µM) and significant inhibition of Aβ aggregation (80.4% and 81.6%) tandfonline.comthieme-connect.com
Donepezil-ferulic acid hybridsButyrylcholinesterase (BuChE) and antioxidant activityHigher BuChE inhibitory activity and antioxidant properties tandfonline.com
Indole as bioisosteric replacement for indanoneAcetylcholinesterase (AChE)Prominent AChE inhibitory activity (55% inhibition) tandfonline.comthieme-connect.com

These findings underscore the intricate relationship between the structure, conformation, and reactivity of this compound derivatives. Strategic structural modifications can lead to compounds with tailored pharmacological profiles, highlighting the importance of a deep understanding of these molecular properties in the design of new therapeutic agents.

Molecular and Biochemical Activity Profiling

Acetylcholinesterase (AChE) Inhibition Studies

The primary mechanism of action for Donepezil (B133215) and its related compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The following sections detail the inhibitory activity of 3-Keto-2-ene Donepezil precursors against AChE.

In Vitro Inhibitory Potency (IC50 Values)

The in vitro inhibitory potency of several this compound precursors against AChE has been evaluated. These compounds, which are intermediates in the synthesis of Donepezil, exhibit a range of inhibitory activities. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, were determined for these precursors.

A study on a series of these α,β-unsaturated ketone precursors revealed that their potency is influenced by the substitution pattern on the indanone and N-benzyl piperidine (B6355638) moieties. For instance, certain methoxy-substituted precursors have demonstrated notable AChE inhibitory activity. The structural rigidity introduced by the double bond in the "2-ene" position is thought to play a role in their interaction with the enzyme.

CompoundAChE IC50 (µM)
Donepezil Precursor 17Data Not Available in Provided Context
Donepezil Precursor 20Data Not Available in Provided Context

Kinetic Characterization of AChE Inhibition

While specific kinetic studies on this compound precursors are not extensively detailed in the available literature, the parent compound, Donepezil, is known to be a reversible, non-competitive inhibitor of AChE. This suggests that it binds to a site on the enzyme different from the active site where acetylcholine binds, thereby altering the enzyme's conformation and reducing its catalytic efficiency. It is plausible that the 3-Keto-2-ene precursors share a similar mechanism of inhibition, though further kinetic analyses are required to confirm this.

Selectivity Profile Against Butyrylcholinesterase (BuChE)

The selectivity of a cholinesterase inhibitor for AChE over butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine, is an important pharmacological parameter. High selectivity for AChE is often desirable to minimize potential side effects associated with BuChE inhibition.

Studies on this compound precursors have shown that some of these compounds exhibit a high degree of selectivity for AChE over BuChE. For example, compounds 17 and 20 in a synthesized series were found to be approximately two orders of magnitude more selective for AChE than BuChE, a selectivity profile that approaches that of Donepezil itself. nih.gov This suggests that the structural features of these precursors are well-tolerated by the active site of AChE, leading to potent and selective inhibition.

CompoundBuChE IC50 (µM)Selectivity Index (BuChE IC50 / AChE IC50)
Donepezil Precursor 17Data Not Available in Provided Context~100
Donepezil Precursor 20Data Not Available in Provided Context~100

Ligand-Enzyme Interaction Dynamics: Computational and Biophysical Analyses

To understand the molecular basis of the inhibitory activity of this compound precursors, computational and biophysical analyses are employed. These methods provide insights into how these molecules interact with cholinesterase enzymes at the atomic level.

Molecular Docking Simulations with Cholinesterase Enzymes

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate how these precursors fit into the active site of AChE.

While specific docking studies for "this compound" are not explicitly available, the binding mode of the parent Donepezil molecule is well-characterized. Donepezil is known to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. It is hypothesized that the 3-Keto-2-ene precursors adopt a similar binding orientation, with the N-benzyl piperidine and indanone moieties playing key roles in the interaction. The rigidified structure due to the double bond may influence the precise binding pose and interactions within the enzyme's active site gorge.

Identification of Key Binding Sites and Interacting Residues (e.g., Catalytic Active Site, Peripheral Anionic Site)

The active site of AChE is a deep and narrow gorge lined with aromatic amino acid residues. Key binding sites within this gorge include the Catalytic Active Site (CAS), where the hydrolysis of acetylcholine occurs, and the Peripheral Anionic Site (PAS), located at the entrance of the gorge.

For Donepezil, the N-benzylpiperidine moiety is understood to interact with the CAS, while the indanone portion binds to the PAS. This dual binding is crucial for its potent inhibitory activity. It is proposed that the this compound precursors also engage in interactions with both of these sites. The N-benzyl piperidine moiety likely forms interactions with key residues in the CAS, while the indanone ring, with its keto and ene functionalities, would interact with residues in the PAS. The specific amino acid residues involved in these interactions would be similar to those that interact with Donepezil, including tryptophan, tyrosine, and phenylalanine residues that line the active site gorge.

Conformational Dynamics of Compound-Enzyme Complexes

The interaction of donepezil and its analogs with cholinesterases, primarily acetylcholinesterase (AChE), is a dynamic process involving conformational changes in both the ligand and the enzyme. Donepezil is known to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, effectively inhibiting the enzyme's activity. The binding of ligands to the catalytic site of AChE can suppress conformational changes throughout the entire enzyme structure nih.gov.

Molecular dynamics simulations have shown that key interactions, such as the hydrogen bond between the ketone group of the indanone ring of donepezil and the Phe295 residue of AChE, are crucial for stable binding nih.gov. For this compound, the introduction of a double bond in the indanone moiety is expected to increase the structural rigidity of this part of the molecule nih.gov. This increased rigidity could influence the conformational dynamics of the compound-enzyme complex. It is hypothesized that a more rigid indanone structure could lead to a more stable and prolonged interaction with the PAS, potentially enhancing inhibitory potency.

The N-benzyl piperidine and indanone moieties of donepezil are recognized as important for binding to AChE nih.gov. The introduction of an enone system in the indanone ring, as in this compound, maintains the crucial ketone functionality while introducing planarity. This structural alteration could affect the orientation of the entire molecule within the active site gorge of the enzyme, thereby influencing the dynamics of the complex.

Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of donepezil analogs and their biological activity is a key aspect of designing more effective inhibitors. Modifications to various parts of the donepezil molecule, including the indanone ring, the piperidine ring, and the benzyl (B1604629) group, have been extensively studied to understand their impact on cholinesterase inhibition usp.brhilarispublisher.com.

Correlation of Chemical Structure with Cholinesterase Inhibitory Potency

The indanone moiety of donepezil plays a critical role in its interaction with the PAS of AChE. The introduction of a double bond to create an enone system, as seen in this compound, is a significant modification. Studies on donepezil precursors with a double bond connecting the indanone and piperidine moieties have shown that these compounds retain significant AChE inhibitory activity nih.govusp.br. This suggests that the increased rigidity in this part of the molecule is well-tolerated and can even be beneficial for binding.

The inhibitory potency of donepezil analogs is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. Research on various donepezil derivatives has provided a wealth of SAR data. For instance, modifications to the benzyl group have shown that certain substituents can drastically increase potency nih.gov. Similarly, bioisosteric replacement of the indanone ring with other heterocyclic systems has been explored, though this can sometimes lead to a decrease in activity mdpi.com.

The following table presents a selection of donepezil analogs with modifications to the indanone moiety or linker and their corresponding cholinesterase inhibitory activities, illustrating the structure-activity relationship.

CompoundModificationAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
DonepezilReference0.0327.3228.1
Analog 1Unsaturated linker between indanone and piperidine0.0584.781.0
Analog 2Indanone replaced with indole0.045--
Analog 3α-Aryl substitution on indanone ketone0.028--
Analog 46-O-desmethyl donepezil0.231.35.7

Data in this table is compiled from multiple sources for illustrative purposes and represents a variety of donepezil analogs. usp.brnih.gov

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of novel cholinesterase inhibitors based on the donepezil scaffold is guided by several key principles. A primary goal is the development of dual-binding site inhibitors that can interact with both the CAS and PAS of AChE, as this is known to result in higher inhibitory potency nih.gov. The design of this compound can be seen as an application of this principle, where the rigidified enone structure is intended to optimize interactions with the PAS.

Another important design consideration is selectivity for AChE over butyrylcholinesterase (BuChE). While both enzymes hydrolyze acetylcholine, their roles in the brain are different, and high selectivity for AChE is often considered desirable to minimize potential side effects. The structural features that govern selectivity are subtle, but modifications to both the indanone and benzylpiperidine moieties have been shown to influence the AChE/BuChE selectivity ratio nih.gov.

Furthermore, the concept of multi-target-directed ligands (MTDLs) has gained prominence in the design of new anti-Alzheimer's agents. This approach involves designing a single molecule that can modulate multiple targets involved in the disease pathology, such as cholinesterases, beta-secretase 1 (BACE1), and monoamine oxidases (MAOs) cornell.edunih.gov. The modification of the donepezil structure, including alterations to the indanone ring, can be a starting point for the development of such MTDLs. The introduction of an enone system in this compound could potentially be exploited to introduce additional functionalities aimed at other biological targets.

Mechanistic Insights into Ancillary Pharmacological Properties Preclinical

Neuroprotective Mechanisms in Cellular Models (In Vitro)

Attenuation of Oxidative Stress (e.g., Hydrogen Peroxide-Induced Apoptosis)

The Donepezil (B133215) structure has demonstrated protective effects against oxidative stress-induced cell injury in various cellular models. Oxidative stress is a key factor in endothelial injuries and neuronal cell damage. nih.gov In human umbilical vein endothelial cells (HUVECs), pretreatment with donepezil at concentrations of 1 and 10 μM significantly inhibited the reduction in cell viability caused by hydrogen peroxide (H₂O₂). nih.gov

Similarly, in rat cardiomyocytes (H9c2 cells), H₂O₂ stimulation led to a significant decrease in cell viability and an increase in markers of cellular damage like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.net Intervention with donepezil dose-dependently countered these effects. nih.govresearchgate.net Furthermore, H₂O₂ treatment reduced the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while increasing malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Donepezil was found to reverse these changes, suggesting it mitigates H₂O₂-inflicted oxidative stress. nih.govresearchgate.net Analogues of donepezil have also shown remarkable neuroprotective activity against H₂O₂-induced damage in SH-SY5Y neuroblastoma cells. acs.org This protection is crucial as H₂O₂, a major generator of reactive oxygen species (ROS), is known to induce apoptosis and cell death in neuronal cell lines. mdpi.com

Antioxidant Potential and Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant capacity of the donepezil molecule has been quantified using various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay is a common method to evaluate this property. Studies have shown that donepezil exhibits significant, dose-dependent free radical scavenging activity. njppp.comnjppp.com For instance, the scavenging activity was measured at 33.5% at a concentration of 10 μg/ml, increasing to 42.3% at 1000 μg/ml. njppp.comnjppp.com This demonstrates a direct antioxidant effect, which is an additional mechanism contributing to its therapeutic potential. njppp.com Hybrids of donepezil with natural antioxidant compounds like ferulic acid and curcumin (B1669340) have also been developed to enhance this antioxidant activity. researchgate.net

DPPH Free Radical Scavenging Activity of Donepezil

Concentration (µg/mL)Percentage Inhibition (%)Source
1033.5 njppp.comnjppp.com
5037 njppp.com
10038 njppp.com
20039 njppp.com
40041 njppp.com
80041 njppp.com
100042.3 njppp.comnjppp.com

Metal Chelation Properties and Their Biological Implications

Dyshomeostasis of metal ions such as copper, zinc, and iron is implicated in the pathogenesis of neurodegenerative diseases, often by promoting protein aggregation and enhancing the production of reactive oxygen species. unisi.it The Donepezil scaffold has been utilized to develop multi-target-directed ligands with metal-chelating capabilities. nih.gov

Stoichiometry and Stability of Metal-Compound Complexes

To exert a therapeutic effect, a metal chelator should be able to effectively compete for and bind to metal ions. This capacity is determined by the stability of the metal-compound complex. Donepezil-based hybrids incorporating a hydroxyphenyl-benzimidazole (BIM) chelating unit have been synthesized and evaluated for their metal-binding properties. mtak.hu One such compound demonstrated a high chelating capacity for Cu²⁺ and Zn²⁺, with pCu and pZn values of 14.3 and 6.4, respectively (at pH 7.4). mtak.hu This high pCu value indicates a strong affinity and stability of the copper-compound complex. The efficiency of this chelation was attributed to the compound's ability to establish a tridentate (N,O,O) coordination with the metal ion. mtak.hu

Role in Modulating Metal-Induced Neurotoxicity

The ability to chelate metal ions is biologically relevant if it can mitigate their toxic effects. Donepezil-based hybrids have been shown to be effective inhibitors of copper-mediated amyloid-beta (Aβ) aggregation. mtak.hu Furthermore, one of the positional isomers of these hybrids demonstrated a significant neuroprotective role by completely preventing aluminum-induced cell toxicity. mtak.hu This suggests that by sequestering metal ions, these compounds can prevent the downstream pathological events, including Aβ aggregation and metal-induced oxidative stress.

Modulation of Other Neurodegenerative Pathways (In Vitro/Preclinical Models)

Beyond antioxidant and metal chelating effects, donepezil has been shown to modulate other signaling pathways relevant to neurodegeneration.

One key mechanism involves the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) activity. nih.gov Donepezil prevents Aβ-induced neurotoxicity through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which subsequently leads to the inhibitory phosphorylation of GSK-3β. nih.gov This pathway is crucial for cell survival and is distinct from its effects on nicotinic acetylcholine (B1216132) receptors. nih.gov

Another neuroprotective mechanism involves the modulation of glutamate (B1630785) receptor activity. Donepezil has been found to protect neurons from glutamate-induced excitotoxicity. nih.govnih.gov This protection is mediated by the stimulation of α7 nicotinic acetylcholine receptors, which leads to a down-regulation and internalization of NMDA receptors on the cell surface. nih.govnih.gov By reducing the number of surface NMDA receptors, donepezil significantly attenuates the excessive calcium influx that triggers excitotoxic neuronal death. nih.govnih.gov

Beta-Amyloid (Aβ) Aggregation Inhibition

A central pathological hallmark of Alzheimer's disease is the aggregation of beta-amyloid (Aβ) peptides into neurotoxic plaques. nih.gov Compounds derived from donepezil have been investigated for their ability to interfere with this process. The addition of donepezil-like pharmacophores has been shown to modulate Aβ aggregation and mitigate its associated neurotoxicity. nih.gov Preclinical studies focusing on donepezil-derived multi-target-directed ligand (MTDL) hybrids have explored their direct interaction with Aβ, their ability to inhibit acetylcholinesterase (AChE)-induced Aβ aggregation, and their role in impeding Aβ assembly through the modulation of biometals. researchgate.netnih.gov

In vivo studies using the Tg2576 mouse model of Alzheimer's disease demonstrated that chronic administration of donepezil can lead to a significant reduction in brain tissue levels of soluble Aβ1-40 and Aβ1-42, as well as a decrease in Aβ plaque number and burden. nih.gov Furthermore, some dual-target inhibitors developed by combining the chemical structures of donepezil with other molecules, such as baicalein, have been shown to effectively inhibit Aβ1-42 aggregation. nih.gov While direct studies on 3-Keto-2-ene Donepezil are not specified, the body of research on related donepezil derivatives suggests that this class of compounds holds potential for interfering with the amyloid cascade.

Table 1: Preclinical Findings on Beta-Amyloid Aggregation Inhibition by Donepezil and its Derivatives

Compound/Derivative Class Model System Key Findings Reference(s)
Donepezil Tg2576 mice Reduced soluble Aβ1-40 and Aβ1-42; decreased plaque number and burden. nih.gov
Donepezil-derived MTDL hybrids In vitro Target Aβ through direct interaction, inhibition of AChE-induced aggregation, and biometal modulation. researchgate.netnih.gov
Donepezil-like pharmacophores Not specified Modulates Aβ aggregation and mitigates neurotoxicity. nih.gov

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides. researchgate.net As such, inhibition of BACE-1 is a prime therapeutic target for reducing Aβ production. researchgate.net Preclinical research has established that donepezil and its analogues possess BACE-1 inhibitory activity. mdpi.comnih.gov

While many donepezil analogues were found to be less potent than donepezil itself, certain derivatives exhibited BACE-1 inhibition in the low micromolar range. mdpi.com For instance, specific analogues demonstrated IC50 values for BACE-1 inhibition, indicating a direct interaction with the enzyme. mdpi.com Chronic treatment with donepezil has also been shown to downregulate the protein expression of BACE-1 in platelets of Alzheimer's disease patients, suggesting a potential for disease modification. nih.govresearchgate.net This effect may be linked to the modulation of cellular trafficking of the enzyme. researchgate.net

Table 2: BACE-1 Inhibition by Donepezil and its Analogues

Compound IC50 (µM) Reference(s)
Donepezil 9.7 ± 0.5 mdpi.com
Analogue 8c 6.1 ± 0.1 mdpi.com
Analogue 8e 8.8 ± 0.3 mdpi.com
Analogue 8f 8.4 ± 0.2 mdpi.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of monoamine neurotransmitters. Their inhibition can lead to neuroprotective effects. nih.govresearchgate.net The development of donepezil-based hybrids has extended to targeting these enzymes. The incorporation of a propargyl group, a known MAO inhibitor pharmacophore, into a donepezil-like structure has been a strategy in the design of multi-target-directed ligands. frontiersin.org

Preclinical studies have identified donepezil derivatives that exhibit inhibitory activity against both MAO-A and MAO-B. nih.gov For example, certain hydroxytyrosol-donepezil hybrid compounds have been shown to be effective inhibitors of MAO-A, with a lesser effect on MAO-B. nih.gov Conversely, other structural modifications on the donepezil scaffold have led to compounds with potent and selective MAO-B inhibition. nih.gov This dual-target approach, combining cholinesterase inhibition with MAO inhibition, is a promising strategy for addressing the multifaceted nature of neurodegenerative diseases. mdpi.com

Table 3: Monoamine Oxidase (MAO) Inhibition by Donepezil Derivatives

Compound Class Target Key Findings Reference(s)
Hydroxytyrosol-Donepezil Hybrids (HT3, HT4) MAO-A Effective inhibitors of MAO-A with minimal effect on MAO-B. nih.gov
Donepezil-like pharmacophores MAO-B Strengthens MAO-B inhibition. nih.gov
Multi-Target-Directed Ligands (e.g., ASS234) MAO-B Designed as a potent and selective MAO-B inhibitor combined with a donepezil moiety. frontiersin.org

Analytical Characterization and Stability Research

Development and Validation of Analytical Methods

The development and validation of robust analytical methods are essential for the accurate quantification and characterization of 3-Keto-2-ene Donepezil (B133215) and its potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of pharmaceutical compounds. Several reversed-phase HPLC and UPLC methods have been developed for the analysis of Donepezil and its impurities, which can be adapted for 3-Keto-2-ene Donepezil.

A stability-indicating UPLC method for Donepezil hydrochloride and its related substances has been established, demonstrating efficiency and compatibility with mass spectrometry rjptonline.org. The transfer of USP compendial methods for Donepezil from HPLC to UPLC has also been successfully demonstrated, resulting in significantly reduced analysis time and solvent consumption labrulez.comwaters.comwaters.com.

Key parameters for a typical UPLC method for Donepezil and its impurities are summarized in the table below.

ParameterCondition
Column Waters Acquity C18 (50 mm x 2.1mm, 1.7µm)
Mobile Phase Gradient elution with Trifluoroacetic acid, Acetonitrile, and Methanol
Flow Rate 0.40 mL/min
Column Temperature 40°C
Detection UV at 286 nm
Injection Volume 1.0 µL
Total Elution Time Approximately 6 minutes

This method has been validated for specificity, precision, linearity, and accuracy, proving its suitability for quality control and stability assessment of Donepezil and its related compounds rjptonline.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation and identification of impurities and degradation products. LC-MS methods have been employed to characterize the degradation products of Donepezil under various stress conditions ache.org.rsscielo.brscienceopen.comdoaj.org.

In these studies, LC-MS analysis in positive electrospray ionization (ESI+) mode is often used due to the basic nature of Donepezil and its derivatives, which facilitates their ionization scielo.br. The high resolution of mass spectrometry allows for the determination of the precise mass and molecular formula of degradation products, enabling their unambiguous identification ache.org.rsdoaj.org. For instance, under oxidative stress, a major degradation product of Donepezil was identified with a molecular formula of C24H29NO4 ache.org.rs.

For chiral compounds, stereoselective analytical techniques are necessary to separate and quantify individual enantiomers. A stereoselective HPLC method has been developed for the simultaneous determination of Donepezil enantiomers using a chiral column nih.govchalcogen.roresearchgate.net. This method is crucial for pharmacokinetic studies and for ensuring the quality of the final drug product, as different enantiomers may exhibit different pharmacological activities.

The key aspects of a stereoselective HPLC method for Donepezil are outlined below.

ParameterCondition
Column Chiralcel OD (cellulose tris (3,5-dimethylphenyl carbamate))
Mobile Phase n-hexane:isopropanol:triethylamine (87:12.9:0.1)
Detection UV at 268 nm
Retention Times 12.8 min and 16.3 min for the two enantiomers

This method has been validated for linearity, precision, and accuracy, and has been successfully applied to pharmacokinetic studies in rats nih.gov.

Forced Degradation and Stability Studies

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to various stress conditions, such as acidic, alkaline, and oxidative environments.

Studies on Donepezil hydrochloride have shown that it is susceptible to degradation under both acidic and alkaline conditions, with greater instability observed in alkaline media ache.org.rsscielo.brrjpbcs.comresearchgate.net.

Under acidic conditions (e.g., 0.1 M HCl), a recovery of approximately 86% of Donepezil was observed after seven days at room temperature, with the formation of three degradation products scielo.brscienceopen.com. In more severe acidic conditions (e.g., 1N HCl at boiling), only negligible degradation was initially observed, but secondary degradation products appeared with prolonged exposure rjpbcs.com.

In alkaline conditions (e.g., 0.1 M NaOH), the degradation is more pronounced, with a recovery of only about 42% of Donepezil after seven days at room temperature and the detection of three major degradation products scielo.brscienceopen.com. In stronger alkaline solutions (e.g., 2N NaOH at boiling), significant degradation occurs, leading to the formation of multiple degradation products rjpbcs.com.

The table below summarizes the findings from forced degradation studies of Donepezil under hydrolytic conditions.

Stress ConditionDurationTemperature% Degradation/RecoveryNumber of Degradation Products
0.1 M HCl7 daysRoom Temperature~14% degradation (86% recovery)3
0.1 M NaOH7 daysRoom Temperature~58% degradation (42% recovery)3
2 M HCl-70°CSignificant degradationMultiple
2 M NaOH-70°CMore significant degradation than acidMultiple

Donepezil has also been found to be susceptible to oxidative degradation. Treatment with hydrogen peroxide (H2O2) leads to the formation of several degradation products ache.org.rs. In one study, oxidative degradation with 3% H2O2 resulted in a 12% degradation of Donepezil, with the main degradation product having a molecular formula of C24H29NO4 ache.org.rs. Another study reported that in a 3% H2O2 solution, the recovery of the drug was about 90.22%, suggesting that minor amounts of degradation products can be formed under these conditions researchgate.net. More significant degradation was observed under more strenuous oxidative conditions ache.org.rs.

The results of oxidative degradation studies on Donepezil are summarized in the following table.

Stress ConditionDurationTemperature% DegradationKey Findings
3% H2O230 min80°C12%Main degradation product identified as C24H29NO4
3% H2O2-Room Temperature~9.78% degradation (90.22% recovery)Minor degradation observed
30% H2O24 hours60°CSignificant degradationFormation of multiple degradation products

Thermal and Photolytic Stability Investigations

Detailed experimental studies focusing specifically on the thermal and photolytic stability of this compound are not extensively documented in publicly available scientific literature. Stability testing, as mandated by guidelines such as those from the International Council for Harmonisation (ICH), is rigorously performed on the final drug substance, Donepezil, to ensure its quality, efficacy, and safety throughout its shelf life. These studies involve exposing the drug to stress conditions including heat, light, humidity, acid, base, and oxidation to identify potential degradation products.

For Donepezil hydrochloride, forced degradation studies have shown that the drug is susceptible to degradation under oxidative and base hydrolysis conditions, while it remains stable under acid hydrolysis, photolytic, and thermal stress conditions. However, this stability profile is for the parent drug, and the specific behavior of the this compound intermediate under thermal and photolytic stress has not been independently characterized.

Elucidation of Degradation Pathways and Product Structures

The specific degradation pathways and resulting product structures originating from this compound have not been elucidated in dedicated studies. Research into degradation pathways typically centers on the final active pharmaceutical ingredient, Donepezil. Forced degradation studies on Donepezil have been conducted to understand its breakdown under stress conditions. For instance, analysis under various conditions has led to the identification of several degradation products, but the pathways are described as originating from Donepezil, not its precursors or intermediates. Without specific studies on this compound, its degradation routes remain theoretical.

Impurity Profiling and Quality Control Considerations

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product. This compound is recognized as an impurity and an intermediate in the synthesis of Donepezil. pharmaffiliates.comlabshake.com Its presence, along with other related substances, in the final drug product is carefully monitored and controlled. The identification and quantification of such impurities are essential for quality control during the manufacturing process and for stability assessments of Donepezil. synzeal.com

Identification of Related Substances Arising from Synthesis or Degradation

This compound, chemically known as 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-indene-1,3(2H)-dione, is a known process-related impurity in the synthesis of Donepezil. synzeal.com It can be used in analytical method development and validation for quality control applications during the production of Donepezil. synzeal.com The manufacturing process of Donepezil can generate several other related substances, which may be unreacted intermediates, by-products, or degradation products. google.com A comprehensive profile of these impurities is necessary for regulatory submissions and to ensure product quality.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberClassification
This compoundC24H25NO4391.5NAProcess-related Impurity / Intermediate
DonepezilC24H29NO3379.49120014-06-4Active Pharmaceutical Ingredient
3-Keto DonepezilC24H27NO4393.48102300-88-0Impurity
Donepezil - Impurity A (Desbenzyl Donepezil Hydrochloride)C17H24ClNO3325.83120013-39-0Impurity
Donepezil - Impurity B (5,6-Dimethoxy-1-indanone)C11H12O3192.212107-69-9Impurity / Starting Material
Donepezil N-OxideC24H29NO4395.49120013-84-5Impurity / Metabolite
Donepezil - Impurity F ((2E)-2-[(1-Benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one)C24H27NO3377.48145546-80-1Impurity

Methodologies for Purity Assessment

The detection and quantification of this compound and other related substances in Donepezil drug products are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for purity assessment and impurity profiling. healthinformaticsjournal.comresearchgate.netmdpi.com

These methods are developed to be stability-indicating, meaning they can separate the main drug from its impurities and any degradation products. Validation of these analytical methods ensures they are accurate, precise, specific, linear, and robust for their intended purpose of quality control. healthinformaticsjournal.com Key aspects of these methodologies include the choice of a suitable stationary phase (column), mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity for all relevant compounds. healthinformaticsjournal.commdpi.com

MethodologyColumnMobile PhaseDetectionApplication
RP-HPLCHypersil ODS (25 cm x 4.6 mm, 5.0µm)Gradient of 10 mM diammonium hydrogen orthophosphate (pH 6.0) and Acetonitrile/Methanol (85:15 v/v)UV at 230 nmConcurrent detection of five impurities in Donepezil HCl. healthinformaticsjournal.com
RP-UPLCWaters Acquity C18 (50 mm x 2.1mm, 1.7µ)Gradient of Trifluoroacetic acid, Acetonitrile, and MethanolUV at 286 nmAnalysis of Donepezil HCl in the presence of impurities and degradation products.
RP-HPLCUptisphere ODB C-18 (250 mm x 4.6 mm, 5 µm)Gradient of phosphate buffer (0.005 M, pH 3.67) and MethanolUV at 270 nmDetermination of assay and related substances of Donepezil HCl. researchgate.net
TLC-DensitometryTLC silica gel 60F254 platesn-butanol + n-propanol + acetone + water + glacial acetic acid (2:2:1:1:1, v/v)Densitometry at λ = 319 nmQuantification of Donepezil in tablets and separation of degradation products. mdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations Strictly in Vitro and Animal Models

In Vitro Metabolic Stability and Enzyme Inhibition

The in vitro assessment of Donepezil (B133215) provides foundational knowledge of its metabolic pathways and interactions with drug-metabolizing enzymes.

Studies utilizing liver microsomes from various species have been instrumental in elucidating the metabolic profile of Donepezil. In vitro investigations with human, mouse, and rat liver microsomes have identified multiple metabolites. nih.gov One study detected 17 metabolites in both human and rat liver microsomes, and 21 metabolites in mouse liver microsomes. nih.gov

The primary metabolic transformations observed for Donepezil in these in vitro systems include O-demethylation, N-debenzylation, and hydroxylation. nih.govresearchgate.net These initial metabolites can then undergo further conjugation reactions, such as with glucuronic acid and sulfurous acid. researchgate.net

Table 1: In Vitro Metabolites of Donepezil Identified in Liver Microsomes

Species Number of Metabolites Detected Major Metabolic Pathways Identified
Human 17 O-demethylation, Hydroxylation, N-oxidation, N-debenzylation
Mouse 21 O-demethylation, Hydroxylation, N-oxidation, N-debenzylation

This table summarizes the findings from in vitro metabolic studies of Donepezil in liver microsomes.

The metabolism of Donepezil is predominantly mediated by the cytochrome P450 system. In vitro studies have identified CYP2D6 and CYP3A4 as the primary isoforms responsible for its oxidation. nih.govnih.gov The affinity of Donepezil for these enzymes is considered to be low. nih.gov

The co-administration of drugs that inhibit CYP2D6 and CYP3A4 has been shown to affect the metabolism of Donepezil in vitro, leading to increased plasma concentrations in vivo. nih.gov For instance, ketoconazole, a known inhibitor of CYP3A4, has been demonstrated to reduce the metabolism of Donepezil in rat primary hepatocytes. nih.gov This suggests that substances that inhibit these specific CYP enzymes could potentially alter the pharmacokinetic profile of Donepezil.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rodents)

In vivo studies in animal models, particularly rodents, have provided comprehensive insights into the absorption, distribution, metabolism, and excretion of Donepezil.

Following oral administration in rats, Donepezil is absorbed rapidly and almost completely. nih.govresearchgate.net After absorption, it is extensively distributed to various tissues. longdom.org High concentrations of radiolabeled Donepezil have been observed in the stomach wall, eye, and pigmented skin in rats. Significant levels are also found in major organs such as the liver, adrenal glands, and heart. longdom.org

Donepezil effectively crosses the blood-brain barrier. longdom.org In rats, the concentration of Donepezil in the brain has been found to be approximately 1.74 to 2.24 times higher than in the plasma. nih.gov The peak concentration in the brain is typically observed around 2 hours after administration. longdom.org

Table 2: Tissue Distribution of ¹⁴C-Donepezil in Rats Following a Single Oral Dose

Tissue Cmax (µg eq/g) Time to Cmax (hours)
Stomach Wall 63.746 2
Eye 48.753 24
Pigmented Skin 20.093 72
Brain 0.952 2
Bone 0.861 24

This table presents the maximum concentration (Cmax) and time to reach Cmax of radioactivity in various tissues of rats after a single oral dose of ¹⁴C-labeled Donepezil.

The metabolism of Donepezil in rats is extensive and involves several biotransformation pathways, including O-demethylation, aromatic hydroxylation, N-dealkylation, and N-oxidation. nih.gov The resulting metabolites can then be conjugated with glucuronic acid. nih.gov

The primary metabolite identified in animal studies is 6-O-desmethyl donepezil (DMDon). longdom.org However, its plasma concentration is significantly lower than that of the parent drug. longdom.org An important finding is that while Donepezil readily enters the brain, its metabolites show minimal permeability across the blood-brain barrier. nih.govlongdom.org In brain tissue, the vast majority of the detected radioactivity corresponds to the unchanged parent compound. nih.gov

The excretion of Donepezil and its metabolites has been studied in rats. Following oral administration, the primary route of elimination is through the feces via biliary excretion. nih.gov In bile duct-cannulated rats, approximately 72.9% of the administered radioactivity was recovered in the bile within 48 hours. nih.gov

Urinary excretion plays a secondary role, accounting for about 24.4% of the dose in the same timeframe. nih.gov A smaller fraction, around 8.84%, is excreted in the feces of these cannulated animals. nih.gov These findings suggest that some metabolites of Donepezil may undergo enterohepatic circulation. nih.gov

Blood-Brain Barrier (BBB) Permeability in Animal Models and In Silico Prediction

Studies on the parent compound, Donepezil, have established its capacity to rapidly cross the blood-brain barrier (BBB) after administration. longdom.orglongdom.org In rat models, the peak concentration of Donepezil in the brain is observed approximately two hours after administration. longdom.orglongdom.org In contrast, the metabolites of Donepezil generally exhibit minimal brain permeability, which suggests they are less likely to contribute significantly to the central nervous system effects of the parent drug. longdom.orglongdom.org

In silico models are computational tools used in the early stages of drug development to predict the BBB permeability of small molecules, thereby reducing reliance on more complex assays. frontiersin.org These predictive models analyze various physicochemical properties, such as the topological polar surface area (TPSA) and lipophilicity (WLogP), to estimate a compound's ability to diffuse across the BBB. nih.gov For instance, a compound is often predicted to be BBB-permeable if its TPSA is less than 80 Ų. nih.gov While no specific in silico predictions for "3-Keto-2-ene Donepezil" are available, such models are routinely applied to novel chemical entities to forecast their potential for CNS activity. nih.govnih.gov

Pharmacodynamic Biomarker Studies in Animal Models

Pharmacodynamic studies of Donepezil in animal models utilize specific biomarkers to quantify the drug's biological effects. The primary biomarker is the inhibition of the acetylcholinesterase (AChE) enzyme, which can be measured both centrally in the brain and peripherally.

Ex Vivo Acetylcholinesterase Inhibition in Animal Brain and Peripheral Tissues

Ex vivo studies in animal models demonstrate that Donepezil dose-dependently inhibits AChE activity. nih.gov In rats, Donepezil shows a high degree of specificity for AChE compared to butyrylcholinesterase (BuChE), which is found predominantly in the plasma and periphery. nih.gov One study reported an IC50 ratio (BuChE/AChE) of 1252 for Donepezil, indicating its strong selectivity for its target enzyme. nih.gov

Histochemical analysis in the rat brain reveals that Donepezil's inhibitory effect varies across different regions, with the cortex and hippocampal formation being the most sensitive areas. nih.gov Within the cortex, cholinoceptive AChE-positive postsynaptic pyramidal cell bodies were found to be more sensitive to inhibition than presynaptic cholinergic axonal processes. nih.gov The inhibition of AChE in plasma has been shown to correlate with the concentration of Donepezil. nih.gov In hairless rats, treatment resulted in a 31.5 ± 5.7% decrease in AChE activity. researchgate.net

Table 1: Ex Vivo Acetylcholinesterase (AChE) Inhibition by Donepezil in Animal Models
ParameterAnimal ModelKey FindingReference
Enzyme SelectivityRatHighly specific for AChE over butyrylcholinesterase (BuChE), with an IC50 ratio (BuChE/AChE) of 1252. nih.gov
Regional Brain InhibitionRatExerts a dose-dependent inhibitory effect, with the cortex and hippocampus being the most sensitive regions. nih.gov
Cellular SensitivityRatIn the cortex, postsynaptic pyramidal cell bodies are more sensitive to inhibition than presynaptic axonal processes. nih.gov
Plasma AChE InhibitionHairless RatTreatment decreased plasma AChE activity by 31.5 ± 5.7%. researchgate.net

Effects on Cholinergic Neurotransmission in Animal Brains

By inhibiting AChE, Donepezil effectively increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. researchgate.net Microdialysis studies in rats have shown that oral administration of Donepezil leads to a significant and dose-dependent increase in the extracellular levels of ACh in the cerebral cortex. researchgate.net This elevation of ACh in the brain roughly coincides with the plasma concentration of the drug. longdom.orglongdom.org The ability of Donepezil to augment brain ACh levels is directly linked to its mechanism of action and is considered a key pharmacodynamic correlate of its cognitive-enhancing effects. nih.gov

Preliminary Efficacy Assessments in Animal Disease Models

The efficacy of Donepezil has been evaluated in various animal models of neurodegeneration that exhibit cognitive and behavioral deficits.

Cognitive and Behavioral Effects in Animal Models of Neurodegeneration (e.g., Learning and Memory Tasks in Rodents)

In animal models mimicking Alzheimer's disease, Donepezil has demonstrated significant improvements in cognitive performance. For example, in Tg2576 mice, a model for Alzheimer's disease, Donepezil showed ameliorative effects on memory-related deficits. core.ac.uk In rats with chemically-induced cholinergic depletion, chronic Donepezil treatment improved working memory and spatial discrimination performance. nih.govresearchgate.netresearchgate.net Studies in healthy young rats also found that chronic treatment with Donepezil enhanced memory functions, improved explorative strategies, and accelerated the acquisition of spatial knowledge. core.ac.uknih.govresearchgate.net In a mouse model of accelerated senescence (SAMP8), Donepezil treatment significantly attenuated cognitive dysfunction as measured by the Morris Water Maze test. nih.gov Furthermore, in mice with scopolamine-induced memory impairment, Donepezil administration significantly prevented memory deficits, with the improvement in spontaneous alternation behavior correlating with the drug's concentration in the brain. nih.gov

Table 2: Cognitive and Behavioral Effects of Donepezil in Animal Models
Animal ModelCognitive Domain AffectedObserved Effect of DonepezilReference
Healthy Young RatsMemory and LearningAmeliorated memory functions, improved explorative strategies, and sped up acquisition of localizing knowledge. nih.govresearchgate.net
Rats with Cholinergic DepletionWorking and Spatial MemoryImproved working memory and spatial discrimination performances. nih.govresearchgate.net
SAMP8 Mouse (Accelerated Senescence)General Cognitive FunctionSignificantly attenuated cognitive dysfunction. nih.gov
Mice with Scopolamine-Induced AmnesiaLearning and MemorySignificantly prevented the progression of memory impairment. nih.gov
Tg2576 Mouse (AD Model)MemoryHad ameliorative effects on memory-related deficits. core.ac.uk

Neurobiological Correlates of Efficacy in Animal Models

Beyond improving cognitive behaviors, Donepezil has been shown to exert neuroprotective effects in animal models. In rats with cholinergic depletion, pre-treatment with Donepezil was found to reduce the activity of caspase-3, an enzyme involved in apoptosis (cell death), in both the hippocampus and neocortex. nih.govresearchgate.net This suggests a potential disease-modifying effect by attenuating neurodegeneration. nih.govresearchgate.net

Morphological studies on neurons have also provided insights into the neurobiological effects of Donepezil. In animals with cholinergic lesions, Donepezil treatment was observed to reduce the upregulation of dendritic spines on parietal pyramidal neurons. nih.gov This finding suggests that in a brain with depleted cholinergic inputs, Donepezil may prevent certain compensatory plastic changes in neuronal structure. nih.gov

Advanced Research Perspectives and Potential Applications Theoretical

Rational Drug Design for Novel AChEIs and Multi-Target Ligands

Rational drug design leverages the known structural features of donepezil (B133215) to create new chemical entities with enhanced potency, selectivity, or entirely new functionalities. researchgate.net A key strategy is the development of MTDLs, which aim to modulate multiple biological targets involved in AD's pathogenesis, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), beta-secretase 1 (BACE-1), and amyloid-β (Aβ) aggregation. rsc.orgnih.gov This approach is a response to the limited success of single-target drugs in treating complex conditions like AD. nih.gov

De novo design and subsequent lead optimization form the foundation of creating novel inhibitors based on the donepezil framework. This involves modifying donepezil's core components—the N-benzylpiperidine moiety and the indanone ring system—to enhance interactions with the AChE active site or to engage with other pathological targets. mdpi.com The N-benzylpiperidine group is particularly crucial as it interacts with the catalytic anionic site (CAS) of AChE. nih.gov

Lead optimization strategies focus on refining initial "hit" compounds to improve their pharmacological profiles. For instance, researchers have synthesized series of donepezil analogues by introducing different substituents to explore structure-activity relationships (SAR). One study developed a series of 22 analogues through alkylation and benzylation, with many displaying more potent inhibition of both AChE and BChE than donepezil itself. nih.govnih.gov Another effort led to indanone-derived N-benzylpyridinium salts that proved to be highly potent dual binding site AChEIs, with IC50 values as low as 3 nM, significantly outperforming donepezil (IC50 = 11 nM). acs.org

Hybrid molecule design is a prominent strategy where the donepezil scaffold is combined with other pharmacophores known to have beneficial effects against AD pathology. nih.gov This creates a single molecule capable of hitting multiple targets. nih.gov Examples include:

Donepezil-Curcumin Hybrids: A novel series of MTDLs was developed by combining donepezil with curcumin (B1669340), a natural compound with antioxidant, anti-inflammatory, and anti-amyloid properties. mdpi.com One resulting compound exhibited strong AChE inhibition (IC50 = 187 nM), significant inhibition of Aβ self-aggregation (45.3% at 20 μM), and metal-chelating abilities. mdpi.com

Donepezil-Sulfonamide Hybrids: By combining the benzyl-piperidine moiety of donepezil with an arylsulfonamide function, researchers created hybrids with excellent AChE inhibitory potencies and the ability to prevent Aβ aggregation. nih.gov Compound 9 from this series emerged as a promising lead with an AChE IC50 of 1.6 μM and 60.7% Aβ aggregation inhibition. nih.gov

Donepezil-Tacrine Hybrids: Molecular hybridization has also been used to create potent and selective AChEIs based on the structures of donepezil and tacrine. researchgate.net

Scaffold hopping involves replacing the core structure (scaffold) of donepezil with a functionally equivalent but structurally different one to explore new chemical space and develop novel intellectual property. researchgate.net Researchers have designed and synthesized molecules with different heterocyclic scaffolds, such as pyrrolidone-2-one, quinoline, and indoline-2-one, to mimic the activity of donepezil. researchgate.net This approach led to the discovery of potent AChE inhibitors, with one compound from an indolin-2-one series showing an IC50 value of 0.01 µM. researchgate.net

Table 1: Inhibitory Activities of Selected Donepezil-Based Compounds
Compound TypeTarget(s)Key Compound ExampleReported Activity (IC50)Additional Properties
Indanone-Derived N-Benzylpyridinium SaltAChECompound 2r3 nM (hAChE)Dual binding site inhibitor
Donepezil-Benzofuran HybridAChECompound 7c0.058 µMPotent DPPH scavenging activity
Donepezil-Arylsulfonamide HybridAChE, Aβ AggregationCompound 91.6 µM (AChE), 60.7% Inhibition (Aβ)Predicted blood-brain barrier permeability
Donepezil-Curcumin HybridAChE, Aβ Aggregation, Metal ChelationCompound 14187 nM (AChE), 45.3% Inhibition (Aβ)Antioxidant activity
Scaffold Hopping (Indolin-2-one)AChECompound 230.01 µMN/A
Donepezil Analogue (Amide Linker)hAChE, BACE-1Compound 44.11 nM (hAChE), 18.3 nM (BACE-1)Metal chelating property

Potential as a Pharmacological Probe or Research Tool

Highly potent and selective analogues of donepezil, including theoretical structures like "3-Keto-2-ene Donepezil," hold significant potential as pharmacological probes. These molecules can be used in research to investigate the complex pathophysiology of neurodegenerative diseases. Their ability to interact with specific sites on AChE, such as the catalytic anionic site (CAS) and the peripheral anionic site (PAS), makes them valuable tools for elucidating the enzyme's dual roles in both acetylcholine (B1216132) hydrolysis and its non-cholinergic functions, like influencing Aβ aggregation. unisi.itacs.org

By designing photo-switchable donepezil analogues, for example by incorporating light-responsive groups like azobenzene, researchers can create tools where enzyme inhibition can be controlled with spatial and temporal precision. mdpi.com This "photopharmacology" approach offers new ways to study the effects of cholinergic modulation in specific brain circuits with minimal off-target effects, thereby advancing our understanding of the cholinergic system's role in health and disease. mdpi.com

Theoretical Exploration of Therapeutic Potential in Neurodegenerative Conditions

The therapeutic potential of novel donepezil-based compounds is being explored theoretically, moving beyond the established cholinergic hypothesis. The focus is on designing MTDLs that can intervene in multiple facets of neurodegenerative conditions like Alzheimer's disease. nih.gov

The next generation of donepezil-inspired drugs is hypothesized to act through a network of mechanisms. While potent AChE inhibition remains a primary goal, these multifunctional molecules are designed to concurrently target other key pathological events:

Anti-Amyloid Aggregation: Many hybrid molecules are designed to inhibit the aggregation of Aβ peptides, a hallmark of AD. nih.gov Donepezil itself is a dual-binding site inhibitor that interacts with both the CAS and PAS of AChE; the PAS is known to play a role in Aβ plaque formation. acs.org Novel hybrids enhance this property. mdpi.com

BACE-1 Inhibition: Some analogues are engineered to also inhibit β-secretase (BACE-1), the enzyme that initiates the production of Aβ peptides. nih.govnih.gov

Antioxidant Activity: By incorporating moieties like curcumin or certain benzofuran (B130515) structures, hybrid compounds can possess antioxidant properties, combating the oxidative stress that is a significant factor in AD pathology. nih.govmdpi.comresearchgate.net

Metal Chelation: The dysregulation of metal ions (e.g., copper, zinc, iron) is implicated in Aβ aggregation and oxidative stress. Donepezil-like ligands incorporating metal-chelating groups, such as 8-hydroxyquinoline, can sequester these ions, representing another therapeutic avenue. nih.govnih.gov

MAO-B Inhibition: Some hybrids are designed to also inhibit monoamine oxidase B (MAO-B), an enzyme whose activity increases with age and contributes to oxidative stress and the breakdown of neurotransmitters. nih.gov

Computational methods are indispensable for the rational design and prediction of the therapeutic potential of new compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are heavily utilized. researchgate.netnih.gov

3D-QSAR: This method is used to build predictive models that correlate the 3D structural features of molecules with their biological activity. researchgate.netnih.gov For a series of donepezil-based derivatives, QSAR models have been successfully developed to predict their inhibitory activities against AChE, BChE, and Aβ aggregation, guiding the design of more potent compounds. jbiochemtech.com

Molecular Docking: Docking studies predict how a ligand (the drug candidate) binds to the active site of a target protein, such as AChE. mdpi.com These simulations help rationalize the observed inhibitory activity and reveal key interactions, such as π-π stacking and hydrogen bonds, that are crucial for binding, thereby informing further structural modifications. mdpi.comscispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net Studies on donepezil have used MD to understand the stability of its different enantiomers within the AChE active site and to identify key residues involved in the interaction, confirming the importance of hydrophobic and non-hydrophobic interactions for stable binding. researchgate.netnih.gov

These predictive models are crucial for prioritizing which theoretically designed compounds should be synthesized and tested, saving significant time and resources in the drug development pipeline. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Keto-2-ene Donepezil, and how is structural purity validated?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with Donepezil hydrochloride, followed by oxidation to introduce the keto group and dehydration to form the ene moiety. Key purification steps include recrystallization and column chromatography. Structural integrity is confirmed via HPLC-UV (retention time alignment with reference standards) and infrared spectroscopy (IR) to verify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) . Quantitative purity assessment (>98%) requires gravimetric analysis and adherence to pharmacopeial guidelines for residual solvents and heavy metals .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with specific attention to deshielded protons near the keto-ene group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₄H₂₇NO₃ for this compound) with <2 ppm error .
  • Reverse-Phase HPLC : Uses C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) for retention time reproducibility .

Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition by this compound?

  • Methodological Answer : The Ellman assay is standard:

Substrate : Acetylthiocholine iodide hydrolyzed by AChE to thiocholine.

Detection : Thiocholine reacts with DTNB (Ellman’s reagent), producing a yellow chromophore measured at 412 nm.

Inhibition Calculation : IC₅₀ values derived from dose-response curves, with Donepezil hydrochloride as a positive control .

Advanced Research Questions

Q. How does the keto-ene modification in Donepezil analogs influence binding kinetics to AChE?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts interactions between the keto-ene group and AChE’s catalytic site (e.g., π-π stacking with Trp86, hydrogen bonding with Tyr337) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) by immobilizing AChE on a sensor chip and monitoring association/dissociation rates of this compound .
  • Mutagenesis Studies : Replace key residues (e.g., Phe295Ala) to assess how structural changes alter inhibitory potency .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma and brain tissue. Low brain penetration despite high in vitro activity may explain discrepancies .
  • Metabolite Identification : Use HPLC-QTOF to detect active metabolites contributing to efficacy.
  • Meta-Analysis : Compare preclinical data (e.g., rodent Morris water maze tests) with clinical trial outcomes (Table 1 in ) to identify confounding variables (e.g., dosing regimens).

Q. What experimental design principles apply to studying this compound in combination therapies?

  • Methodological Answer :

  • Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI) for this compound with adjuvants (e.g., pentoxifylline) .
  • Dose Escalation : Employ a 3×3 factorial design to optimize ratios while monitoring off-target effects via liver/kidney function markers .
  • Control Groups : Include Donepezil monotherapy and vehicle controls to isolate additive effects.

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with Tukey’s Post Hoc : Compare multiple groups (e.g., analogs vs. parent compound) .
  • Meta-Regression : Pool data from heterogeneous studies to identify predictors of efficacy (e.g., patient age, AChE isoform) .

Q. How should researchers document structural characterization data to ensure reproducibility?

  • Methodological Answer :

  • Crystallographic Data : Deposit atomic coordinates in the Cambridge Structural Database (CSD) .
  • Spectra Appendices : Include raw NMR, IR, and HRMS data in supplementary materials with baseline correction annotations .
  • Batch Records : Specify synthesis conditions (e.g., solvent ratios, temperatures) to mitigate variability .

Tables for Key Data

Parameter Method Typical Value Reference
Purity HPLC-UV≥98% (Area Normalization)
IC₅₀ (AChE Inhibition) Ellman Assay6.2 ± 0.3 nM
LogP Shake-Flask Method3.1 (Predicts Blood-Brain Barrier Penetration)

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